2,4-Diethynylthiazole
Description
2,4-Diethynylthiazole is a heterocyclic aromatic compound featuring a thiazole ring substituted with two ethynyl (-C≡CH) groups at the 2- and 4-positions. Thiazole itself is a five-membered ring containing one sulfur and one nitrogen atom, which imparts unique electronic properties. The ethynyl substituents enhance the compound’s rigidity and reactivity, making it a valuable precursor for synthesizing high-carbon, cross-linked materials. Its synthesis involves palladium(0)- and copper(I)-catalyzed coupling of bromo- or iodoaromatic compounds with trimethylsilylacetylene (TMSA), followed by deprotection of the trimethylsilyl (TMS) groups under mild basic conditions . This method, pioneered by Neenan and Whitesides, enables precise control over the introduction of ethynyl groups into aromatic systems, positioning this compound as a key monomer for advanced material applications such as thermally stable polymers and conductive organic solids .
Properties
CAS No. |
113705-26-3 |
|---|---|
Molecular Formula |
C7H3NS |
Molecular Weight |
133.168 |
IUPAC Name |
2,4-diethynyl-1,3-thiazole |
InChI |
InChI=1S/C7H3NS/c1-3-6-5-9-7(4-2)8-6/h1-2,5H |
InChI Key |
QUHRDTLAUPQJHS-UHFFFAOYSA-N |
SMILES |
C#CC1=CSC(=N1)C#C |
Synonyms |
Thiazole, 2,4-diethynyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Diethynyl Aromatic Compounds
- 1,3-Diethynylbenzene: Lacking heteroatoms, this compound exhibits higher symmetry and simpler electronic properties compared to 2,4-Diethynylthiazole.
- 2,5-Diethynylthiophene : Replacing thiazole’s nitrogen with a sulfur atom (as in thiophene) alters the electron distribution. Thiophene’s lower electronegativity compared to thiazole results in reduced ring strain and enhanced π-conjugation, favoring applications in organic electronics over cross-linked polymers .
Table 1: Structural and Electronic Comparison of Diethynyl Aromatics
| Compound | Heteroatoms | Key Features | Applications |
|---|---|---|---|
| This compound | S, N | High polarity, rigid structure | High-carbon polymers, catalysis |
| 1,3-Diethynylbenzene | None | Symmetric, high thermal stability | Conductive polymers, coatings |
| 2,5-Diethynylthiophene | S | Enhanced π-conjugation | Organic semiconductors, OLEDs |
Thiazole Derivatives
- 2-Aminothiazoles: Substitution with amino (-NH₂) groups increases nucleophilicity and biological activity (e.g., antimicrobial, anticancer) but reduces thermal stability compared to ethynyl-substituted analogs .
- 4-(2,4-Difluorophenyl)thiazoles : Fluorinated aryl substituents enhance lipophilicity and metabolic stability, making these compounds more suitable for pharmaceutical applications than this compound, which prioritizes material synthesis .
Table 2: Functional Group Impact on Thiazole Derivatives
| Compound | Substituents | Key Properties | Primary Applications |
|---|---|---|---|
| This compound | Ethynyl (-C≡CH) | High reactivity, rigidity | Cross-linked polymers |
| 2-Aminothiazole | Amino (-NH₂) | Nucleophilic, bioactive | Drug candidates |
| 4-(2,4-Difluorophenyl)thiazole | Fluorinated aryl | Lipophilic, metabolically stable | Pharmaceuticals |
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